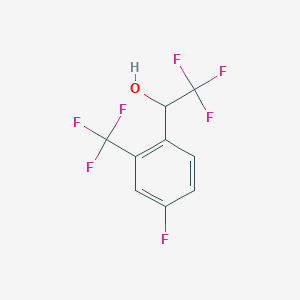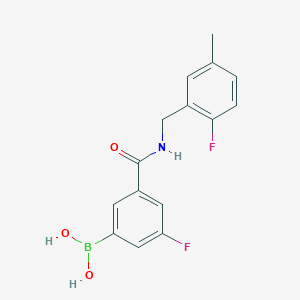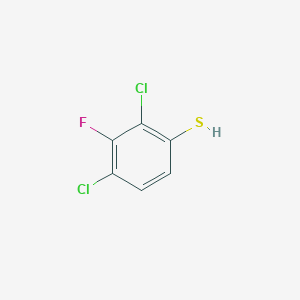
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4BrF2NO3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a phenyl ring, along with an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2,6-difluoro-3-nitrophenyl)ethanone. One common method includes the following steps:
Starting Material Preparation: Begin with 1-(2,6-difluoro-3-nitrophenyl)ethanone.
Bromination Reaction: React the starting material with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2,6-difluoro-3-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2,6-difluoro-3-nitrophenyl)acetic acid.
科学的研究の応用
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-difluoro-3-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups on the phenyl ring, along with the bromine atom on the ethanone moiety, provides a distinct set of properties that can be exploited in various applications.
This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H4BrF2NO3 |
|---|---|
分子量 |
280.02 g/mol |
IUPAC名 |
2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
InChIキー |
WJTHLPDCKMXZGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)




amine](/img/structure/B13090541.png)

![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)



